molecular formula C16H16ClN B1438040 1-Benzyl-3,4-dihydroisoquinoline hydrochloride CAS No. 26323-31-9

1-Benzyl-3,4-dihydroisoquinoline hydrochloride

カタログ番号: B1438040
CAS番号: 26323-31-9
分子量: 257.76 g/mol
InChIキー: WQQZXCXGKCQGFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3,4-dihydroisoquinoline hydrochloride (CAS 26323-31-9) is a chemical compound with the molecular formula C₁₆H₁₆ClN and a molecular weight of 257.76 g/mol . This research chemical is of significant interest in neuroscience, particularly as a precursor or analog to the compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) . An endogenous neurotoxin, 1BnTIQ has been proposed as a potential etiological factor in Parkinson's disease (PD); its concentration in the cerebrospinal fluid of parkinsonian patients is notably higher than in control subjects . Studies in rats show that 1BnTIQ can disturb behavioral and biochemical effects of L-DOPA, a primary Parkinson's treatment, suggesting that elevated levels of this compound may pose a risk for patients undergoing this therapy . Its mechanisms may be connected with the inhibition of the dopamine transporter (DAT) and catechol-O-methyltransferase (COMT) activity in the brain . Furthermore, related 1-benzyl-3,4-dihydroisoquinoline derivatives have been investigated for their effects on the cardiovascular system, with some showing significant anti-arrhythmic and anti-angina properties, as well as the ability to increase blood flow in peripheral vessels . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

特性

IUPAC Name

1-benzyl-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZXCXGKCQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662282
Record name 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26323-31-9
Record name NSC78477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3,4-dihydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Hydrolysis of the Precursor (General Formula VI to V)

  • The starting material is a compound of the general Formula VI, where the benzyl group is removable by hydrogenolysis.
  • Hydrolysis is typically performed using an alkali metal hydroxide (e.g., sodium hydroxide).
  • Upon completion, the reaction mixture is acidified with a mineral acid (such as hydrochloric acid).
  • The product, a compound of the general Formula V, precipitates and is isolated by filtration.

Amide Formation (General Formula V with Amine IV)

  • The compound of Formula V is reacted with an amine of the general Formula IV or its salt.
  • The reaction is carried out in an organic solvent such as benzene, toluene, or xylene.
  • A proton-donating catalyst is used, including mineral acids, sulfonic acids, or cation-exchange resins.
  • The reaction temperature is maintained at the solvent's boiling point to facilitate azeotropic removal of water formed during the reaction.
  • After completion, the acid amide of general Formula III precipitates and is isolated by filtration.

Cyclization (Formula III to II)

  • Cyclization is induced by treatment with condensing agents such as phosphoryl chloride, phosphorus pentachloride, thionyl chloride, or polyphosphoric acid.
  • This step may be conducted in the presence or absence of organic solvents like aromatic hydrocarbons or acetonitrile.
  • The temperature range for cyclization is broad, allowing flexibility depending on the condensing agent and solvent used.

Hydrogenolysis (Formula II to I)

  • The compound of Formula II undergoes catalytic hydrogenolysis to remove the benzyl protecting group.
  • Catalytic hydrogenation is performed using heterogeneous catalysts such as Raney nickel, platinum, or palladium on charcoal.
  • Solvents used include lower aliphatic alcohols.
  • The reaction can be conducted under atmospheric or elevated hydrogen pressure.
  • Acidic conditions may be applied to facilitate the reaction.

Formation of Hydrochloride Salt

  • The free base obtained after hydrogenolysis can be converted into its hydrochloride salt by treatment with hydrochloric acid.
  • The hydrochloride salt is isolated, often by crystallization from suitable solvents such as lower aliphatic alcohols, methanol-ether mixtures, or ethyl acetate.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Solvents Notes
1 Hydrolysis Alkali metal hydroxide; acidification with HCl Aqueous Precursor Formula VI to V
2 Amide Formation Amine (Formula IV), proton-donating catalyst Benzene, toluene, xylene Azeotropic removal of water; isolate Formula III
3 Cyclization Phosphoryl chloride, PCl5, SOCl2, or polyphosphoric acid Aromatic hydrocarbons, acetonitrile Broad temperature range; Formula III to II
4 Hydrogenolysis Raney nickel, Pt, or Pd/C catalyst; H2 gas Lower aliphatic alcohols Atmospheric or high pressure; Formula II to I
5 Salt Formation Hydrochloric acid Methanol-ether, ethyl acetate Crystallization to obtain hydrochloride salt

Research Findings and Notes

  • The process is well-documented in patent literature (e.g., EP0067711A2), which provides detailed reaction schemes and conditions for each step.
  • The use of benzyl as a removable protecting group allows for selective hydrogenolysis to yield the target compound.
  • The cyclization step is critical for forming the dihydroisoquinoline ring and can be optimized by varying condensing agents and solvents.
  • Catalytic hydrogenation conditions are flexible, allowing for adjustments in catalyst type, solvent, and hydrogen pressure to maximize yield and purity.
  • The hydrochloride salt form improves the compound's stability and facilitates its isolation and purification.
  • Crystallization solvents are chosen based on solubility profiles to optimize purity and yield.

化学反応の分析

1-Benzyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chiral hydride reducing agents, hydrogenation catalysts, and electrophilic amide activators such as trifluoromethanesulfonic anhydride . Major products formed from these reactions include 1-substituted-1,2,3,4-tetrahydroisoquinolines and N-alkylated derivatives.

科学的研究の応用

Synthesis and Derivatives

1-Benzyl-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate for synthesizing a variety of tetrahydroisoquinoline derivatives through ring-closure reactions. These derivatives are known for their diverse biological activities. Some notable examples include:

Compound NameStructure TypeUnique Features
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinolineMethoxy-substituted variantEnhanced lipophilicity and altered biological activity
1-Methyl-3,4-dihydroisoquinolineMethylated variantDifferent pharmacological profiles
1-(2-Hydroxyethyl)-3,4-dihydroisoquinolineHydroxyethyl-substitutedUseful in studying metabolic pathways

Biological Activities

Research indicates that this compound may possess several pharmacological properties:

  • Neuroprotective Effects : Studies suggest potential neuroprotective activities, particularly in conditions like neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : Interaction studies have shown that this compound may affect dopamine and serotonin receptors, indicating implications for mood regulation and cognitive function.
  • Anti-inflammatory and Analgesic Properties : Preliminary findings suggest it could be beneficial in treating neuropathic pain and inflammation.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neuroprotective Studies : A study investigated its effects on neuronal survival and function under stress conditions, demonstrating protective effects against oxidative stress-induced cell death.
  • Antidepressant Activity : Research on derivatives such as (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has shown significant antidepressant effects in animal models .
  • Inhibition of Enzymes : Compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes, which are relevant targets in the treatment of Alzheimer’s disease .

類似化合物との比較

Structural Analogues

Below is a comparative analysis of 1-benzyl-3,4-dihydroisoquinoline hydrochloride and related dihydroisoquinoline derivatives:

Compound Name Substituents Molecular Formula Synthetic Method Yield/Physical Properties Key Applications References
This compound Benzyl group at position 1; HCl salt C₁₆H₁₆ClN Bischler–Napieralski cyclization + asymmetric hydrogenation Yellow oil (free base); stable hydrochloride salt Chiral synthesis of tetrahydroisoquinolines (e.g., aporphine alkaloids)
1-Benzyl-3,4-dihydroisoquinoline (free base) Benzyl group at position 1; no HCl C₁₆H₁₅N Bischler–Napieralski cyclization Yellow oil; bp 148°C (0.45 mbar) Intermediate for asymmetric hydrogenation
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 2-Cl-phenyl, 6,7-OMe, 3-CH₃ C₁₈H₁₈ClNO₂ Bischler–Napieralski reaction Crystalline solid; m.p. not reported In silico studies for bioactivity
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride 3,4-diOMe-benzyl, 6,7-OMe; HCl salt C₂₁H₂₄ClNO₄ Alkylation of dihydroisoquinoline core Hydrochloride salt (improved stability) Potential vasodilator (dihydropapaverine analogue)
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride Cl-CH₂ at position 1; 6,7-OMe; HCl salt C₁₂H₁₅Cl₂NO₂ Substitution reactions High-purity crystalline solid Custom synthesis for drug intermediates

生物活性

1-Benzyl-3,4-dihydroisoquinoline hydrochloride (1-BDHI.HCl) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in neuropharmacology and cancer research. This article provides an overview of the compound's biological activities, synthesis methods, and case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₆H₁₆ClN
  • Molecular Weight : 257.76 g/mol
  • Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating its use in various biological assays.

Biological Activities

Research indicates that 1-BDHI.HCl exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This modulation indicates potential applications in treating mood disorders and cognitive dysfunctions.
  • Anti-inflammatory and Analgesic Properties : Preliminary findings point towards its effectiveness in managing neuropathic pain and other inflammatory conditions. The compound's ability to reduce inflammation could make it a candidate for therapeutic applications in neurodegenerative diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that derivatives of 1-BDHI.HCl can induce cytotoxic effects on cancer cell lines, particularly leukemia cells. Research has shown that certain synthesized derivatives can arrest the cell cycle at the G1 phase, indicating their potential as anti-cancer agents .

The biological activity of 1-BDHI.HCl is primarily mediated through its interaction with various biological targets:

  • Neurotransmitter Receptors : The compound has been shown to interact with neurotransmitter receptors, which could enhance mood regulation and cognitive functions.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial for neurotransmitter metabolism. For instance, certain synthesized analogs have shown selective inhibition of MAO-A and MAO-B, suggesting their potential in treating depression and Alzheimer's disease .

Case Studies

Several studies have explored the biological activities of 1-BDHI.HCl and its derivatives:

  • Neuropharmacological Study : A study evaluated the effects of 1-BDHI.HCl on animal models of depression. The compound demonstrated significant antidepressant-like effects in behavioral tests, supporting its potential use in mood disorders .
  • Cytotoxicity Assay : In vitro assays on leukemia L1210 cell lines showed that certain derivatives synthesized from 1-BDHI.HCl exhibited substantial cytotoxicity, with IC50 values indicating effective concentration levels for inhibiting cell proliferation .
  • Molecular Docking Studies : These studies revealed crucial interactions between synthesized compounds derived from 1-BDHI.HCl and target proteins involved in neurotransmitter pathways. Such insights are valuable for designing more potent analogs with improved therapeutic profiles .

Synthesis Methods

The synthesis of 1-BDHI.HCl involves various chemical reactions:

  • Bischler-Napieralski Reaction : This method is commonly used to synthesize isoquinoline derivatives from appropriate precursors. The reaction conditions can be optimized to yield high-purity products suitable for biological testing .
  • Oxidation Reactions : Selective oxidation techniques have been employed to convert benzylic carbons into functional groups that enhance biological activity while maintaining structural integrity .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds derived from 1-benzyl-3,4-dihydroisoquinoline:

Compound NameStructure TypeUnique Features
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinolineMethoxy-substituted variantExhibits enhanced lipophilicity and altered biological activity
1-Methyl-3,4-dihydroisoquinolineMethylated variantKnown for different pharmacological profiles
1-(2-Hydroxyethyl)-3,4-dihydroisoquinolineHydroxyethyl-substitutedPotentially useful in studying metabolic pathways

These compounds highlight how structural modifications can influence biological activity and therapeutic potential.

Q & A

Q. Basic

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases ensures purity (>98%) .
  • Spectroscopy : ¹H/¹³C NMR confirms structural integrity. Key signals include aromatic protons at δ 6.8–7.2 ppm and methoxy groups at δ 3.7–3.9 ppm .

Q. Advanced

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers for asymmetric synthesis validation .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 228.09 for C₁₁H₁₄ClNO₂) .

What methodological challenges arise in achieving enantioselective synthesis, and how can they be addressed?

Q. Advanced

  • Catalyst Inefficiency : Ru catalysts may exhibit low activity for freebase substrates. Switching to hydrochloride salts improves solubility and catalytic turnover .
  • Side Reactions : Competing oxidation during hydrogenation can be suppressed by degassing solvents and using inert atmospheres .
  • Data Contradiction : Conflicting reports on catalytic efficiency (e.g., Ir vs. Ru) highlight the need for substrate-specific screening. For example, Ir catalysts perform better for sterically hindered derivatives .

What analytical methods are recommended for quantifying trace impurities in research-scale batches?

Q. Advanced

  • LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. Calibration against pharmacopeial standards (USP/EP) ensures compliance .
  • NMR Relaxation Editing discriminates between structurally similar byproducts (e.g., oxidized analogs) .

How does this compound function in the synthesis of bioactive alkaloids?

Q. Advanced

  • Oxidative Functionalization : Visible-light-mediated oxidation with O₂ selectively generates 1-benzoylisoquinolines, precursors to aporphine alkaloids (e.g., nuciferine). Reaction conditions (e.g., solvent polarity) dictate product distribution .
  • Tetrabenazine Synthesis : Reacting with methylated ammonium salts (e.g., (2-acetyl-4-methylpentyl)-trimethylammonium iodide) under basic conditions (K₂CO₃) yields the antipsychotic drug tetrabenazine .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

  • GHS Compliance : Classified as WGK 3 (severely hazardous to water). Use fume hoods, nitrile gloves, and spill containment kits .
  • Emergency Procedures : In case of exposure, rinse with water for 15 minutes and contact emergency services (+1-800-424-9300 for the U.S.) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 2
1-Benzyl-3,4-dihydroisoquinoline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。